molecular formula C19H15N B186346 9-(p-Tolyl)carbazole CAS No. 19264-73-4

9-(p-Tolyl)carbazole

Cat. No. B186346
CAS RN: 19264-73-4
M. Wt: 257.3 g/mol
InChI Key: OZVXBXKVMMIGDV-UHFFFAOYSA-N
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Patent
US06528657B2

Procedure details

32.0 g (191 mmol) of carbazole, 50.0 g (229 mmol) of 4-iodotoluene, 2.02 g (31.9 mmol) of copper powder, 16.8 g (53.7 mmol) of 18-crown-6-ether and 29.0 g (210 mmol) of potassium carbonate were placed in a 500 ml four-necked flask with a mechanical stirrer and bulb-shaped cooler. To this was added 300 ml of o-dichlorobenzene as solvent. The resultant product was heated to 180° C. under a nitrogen flow in a silicone oil bath, and subjected to the reaction for 113 hours. After the reaction was completed, the reaction product was subjected to suction filtration with a suction funnel, before it was cooled down. The resultant filtrate was concentrated in an evaporator. To the resultant oily product was added 200 ml of methanol. The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel to obtain a gray solid, which was recrystallized in the presence of benzene to obtain 31.0 g of a white crystal.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1.C1OCCOCCOCCOCCOCCOC1.C(=O)([O-])[O-].[K+].[K+]>ClC1C=CC=CC=1Cl.[Cu]>[C:18]1([CH3:21])[CH:19]=[CH:20][C:15]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:16][CH:17]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
50 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
16.8 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
29 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.02 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to the reaction for 113 hours
Duration
113 h
FILTRATION
Type
FILTRATION
Details
the reaction product was subjected to suction filtration with a suction funnel, before it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate was concentrated in an evaporator
ADDITION
Type
ADDITION
Details
To the resultant oily product was added 200 ml of methanol
FILTRATION
Type
FILTRATION
Details
The precipitated solid was subjected to the filtration at a reduced pressure with a suction funnel
CUSTOM
Type
CUSTOM
Details
to obtain a gray solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized in the presence of benzene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.